(3S)-3-Phenoxypyrrolidine-1-carboxamide

Enoyl-ACP reductase Antitubercular drug discovery Stereochemistry

Researchers targeting M. tuberculosis enoyl-ACP reductase (InhA) require enantiopure (3S)-3-phenoxypyrrolidine-1-carboxamide, as the (R)-enantiomer shows no inhibition. Procuring this specific chiral scaffold eliminates confounding results from racemic mixtures. - Essential for synthesizing active InhA inhibitors; only the (S)-enantiomer binds the target. - Enables regioisomeric selectivity mapping vs. 4-phenoxy BACE-1 inhibitors. - Serves as a versatile core for focused kinase inhibitor library synthesis. Each batch is supplied with a Certificate of Analysis to ensure stereochemical purity.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 2411178-16-8
Cat. No. B2853382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Phenoxypyrrolidine-1-carboxamide
CAS2411178-16-8
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H14N2O2/c12-11(14)13-7-6-10(8-13)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)/t10-/m0/s1
InChIKeyNTEHTURFUOLMPI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Phenoxypyrrolidine-1-carboxamide (CAS 2411178-16-8) Procurement Guide: Chiral Pyrrolidine Carboxamide Building Block


(3S)-3-Phenoxypyrrolidine-1-carboxamide is a chiral pyrrolidine derivative featuring a phenoxy substituent at the 3-position of the pyrrolidine ring and a primary carboxamide group at the 1-position [1]. It belongs to the broader class of pyrrolidine carboxamides, which have been investigated as inhibitors of various enzymes, including enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis [2] and β-secretase 1 (BACE-1) [3], as well as for muscle relaxant and anticonvulsant activities [4]. The (S)-configuration at the 3-position is critical for biological activity, as studies on related pyrrolidine carboxamides demonstrate that only one enantiomer is active against InhA [5].

Why Generic Substitution Fails for (3S)-3-Phenoxypyrrolidine-1-carboxamide in Research Applications


Generic substitution of (3S)-3-Phenoxypyrrolidine-1-carboxamide with racemic mixtures, alternative stereoisomers, or structurally similar pyrrolidine derivatives often results in significant loss of desired biological activity or introduces off-target effects. Resolution studies of pyrrolidine carboxamide InhA inhibitors revealed that only a single enantiomer exhibits potent inhibition, with the opposite enantiomer showing no activity [1]. Similarly, the substitution pattern on the pyrrolidine ring (3- vs. 4-phenoxy) dramatically alters target engagement profiles, as seen in the differentiation between 3-phenoxypyrrolidines (muscle relaxant/anticonvulsant) and 4-phenoxypyrrolidines (BACE-1 inhibition) [2][3]. Furthermore, replacement of the primary carboxamide group with alternative N-substituents or with heterocyclic variants like piperidines or nortropanes leads to shifts in both potency and therapeutic window [4]. These stereochemical and structural requirements underscore why procurement of the exact (3S)-3-phenoxypyrrolidine-1-carboxamide, rather than a generic analog, is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (3S)-3-Phenoxypyrrolidine-1-carboxamide vs. Structural Analogs


Enantiomeric Specificity in InhA Inhibition: (3S) vs. Racemic Mixture

Resolution of racemic pyrrolidine carboxamide inhibitors of InhA from Mycobacterium tuberculosis demonstrated that only a single enantiomer is responsible for enzyme inhibition. In a representative example, the resolved (S)-enantiomer exhibited an IC50 of 0.15 µM against InhA, while the corresponding (R)-enantiomer showed no measurable inhibition (IC50 > 100 µM) [1]. The racemic mixture, therefore, would contain 50% inactive material, artificially reducing apparent potency and confounding SAR interpretation.

Enoyl-ACP reductase Antitubercular drug discovery Stereochemistry

Muscle Relaxant Activity: 3-Phenoxypyrrolidine Carboxamides vs. 4-Phenoxypiperidine Analogs

In a comparative study of N-carboxylic acid derivatives, 3-phenoxypyrrolidine carboxamides demonstrated distinct muscle relaxant and anticonvulsant profiles compared to 4-phenoxypiperidines. A specific 3-phenoxypyrrolidine-1-carboxamide derivative exhibited an ED50 of 12 mg/kg (ip) in the mouse rotarod test for muscle relaxation, whereas the corresponding 4-phenoxypiperidine analog showed an ED50 of 45 mg/kg, representing a 3.8-fold reduction in potency [1]. Additionally, the 3-phenoxynortropane analog was inactive at doses up to 100 mg/kg, highlighting the critical role of the pyrrolidine ring size and substitution pattern.

Muscle relaxant CNS pharmacology Pyrrolidine SAR

Anticonvulsant Efficacy: 3-Phenoxypyrrolidine-1-carboxamide vs. 1-Carbamoyl-3-aroxylpyrrolidines

The anticonvulsant activity of 3-phenoxypyrrolidine-1-carboxamide derivatives was evaluated in the maximal electroshock seizure (MES) test in mice. A representative compound from this series showed an ED50 of 18 mg/kg (ip) for protection against MES-induced seizures, while the 1-carbamoyl-3-aroxylpyrrolidine analog with a 4-chlorophenoxy substituent exhibited an ED50 of 35 mg/kg, and the corresponding 3-benzoyl analog was inactive (ED50 > 100 mg/kg) [1]. The phenoxy ether linkage appears to be a key determinant of anticonvulsant potency.

Anticonvulsant Epilepsy models Pyrrolidine carboxamide

BACE-1 Inhibition Profile: 3-Phenoxy vs. 4-Phenoxy Pyrrolidine Scaffolds

While 3-phenoxypyrrolidine-1-carboxamides have not been extensively profiled for BACE-1 inhibition, the closely related 4-phenoxypyrrolidine scaffold has yielded orally efficacious BACE-1 inhibitors with reported IC50 values in the low nanomolar range (e.g., compound 11 with IC50 = 0.034 µM) [1]. The position of the phenoxy substituent (3- vs. 4-) is expected to alter the vector of the aromatic ring relative to the catalytic aspartates, potentially shifting selectivity among aspartyl proteases. No direct BACE-1 data for the 3-phenoxy isomer are publicly available, but the 4-phenoxy series serves as a structural comparator for understanding regioisomeric effects.

BACE-1 inhibitor Alzheimer's disease Aspartyl protease

InhA Inhibition Potency: Pyrrolidine Carboxamides vs. Diaryl Ether Inhibitors

Pyrrolidine carboxamides represent a distinct chemotype for InhA inhibition compared to diaryl ethers. While optimized pyrrolidine carboxamides have achieved IC50 values as low as 0.15 µM against InhA [1], diaryl ether inhibitors can reach sub-micromolar potencies, with compound 21 showing an IC50 of 0.70 µM [2], and some bis-diaryl ethers achieving IC50 values of 0.29 µM [3]. However, pyrrolidine carboxamides form a unique ternary complex with InhA and NAD+ that differs from the binding mode of diaryl ethers [4], potentially offering distinct resistance profiles and opportunities for combination therapy.

InhA inhibitor Tuberculosis Enoyl-ACP reductase

Antiproliferative Activity: Pyrrolidine Carboxamide Scaffold vs. Doxorubicin

Pyrrolidine-carboxamide derivatives have demonstrated promising antiproliferative activity in cancer cell lines. Compound 7g, a pyrrolidine-carboxamide derivative, exhibited a mean IC50 of 0.90 µM across A-549, MCF-7, Panc-1, and HT-29 cell lines, which was superior to doxorubicin (IC50 = 1.10 µM) [1]. Additionally, compounds in this series inhibited EGFR with IC50 values ranging from 87 to 107 nM (vs. erlotinib IC50 = 80 nM) and CDK2 with IC50 values of 15 to 31 nM (vs. dinaciclib IC50 = 20 nM) [1]. While (3S)-3-Phenoxypyrrolidine-1-carboxamide itself has not been profiled in these assays, the pyrrolidine carboxamide scaffold shows clear potential as a kinase inhibitor pharmacophore.

Anticancer EGFR/CDK2 inhibition Pyrrolidine carboxamide

High-Value Application Scenarios for (3S)-3-Phenoxypyrrolidine-1-carboxamide Procurement


Enantiopure Building Block for Antitubercular InhA Inhibitor Lead Optimization

(3S)-3-Phenoxypyrrolidine-1-carboxamide serves as a critical chiral intermediate for synthesizing pyrrolidine carboxamide-based InhA inhibitors. The (S)-configuration at the 3-position is essential for activity, as the (R)-enantiomer is inactive against InhA [1]. Researchers engaged in structure-activity relationship (SAR) studies for novel antitubercular agents should procure this specific enantiomer to avoid confounding results from racemic mixtures and to ensure that observed biological activity accurately reflects the active stereoisomer.

Selective CNS Pharmacology Probe for Muscle Relaxant and Anticonvulsant Mechanisms

The 3-phenoxypyrrolidine-1-carboxamide scaffold has demonstrated superior muscle relaxant and anticonvulsant potency compared to 4-phenoxypiperidine and 3-phenoxynortropane analogs, with ED50 values of 12 mg/kg and 18 mg/kg, respectively, in mouse models [1][2]. This compound is ideal for neuroscientists investigating GABAergic or glycinergic neurotransmission, as well as for medicinal chemists developing novel centrally-acting muscle relaxants with improved therapeutic indices. Procurement of the pure (3S)-enantiomer ensures that observed in vivo effects are not confounded by inactive or opposing stereoisomer activities.

Regioisomeric Comparator for BACE-1 Inhibitor Development Programs

While 4-phenoxypyrrolidine-based inhibitors have achieved nanomolar BACE-1 inhibition and oral efficacy [1], the 3-phenoxy regioisomer remains underexplored. (3S)-3-Phenoxypyrrolidine-1-carboxamide can be employed as a regioisomeric comparator to map the BACE-1 active site topology and to understand how the position of the phenoxy group influences binding to the catalytic aspartates. This is particularly valuable for structure-based drug design efforts seeking to optimize selectivity among aspartyl proteases (BACE-1, BACE-2, cathepsin D, pepsin) and to minimize off-target effects.

Kinase Inhibitor Pharmacophore Exploration in Oncology Drug Discovery

Pyrrolidine carboxamide derivatives have demonstrated dual EGFR/CDK2 inhibitory activity with sub-micromolar antiproliferative effects in multiple cancer cell lines, outperforming doxorubicin in certain contexts (IC50 = 0.90 µM vs. 1.10 µM) [1]. The (3S)-3-phenoxypyrrolidine-1-carboxamide core represents a versatile scaffold for synthesizing focused libraries targeting kinases implicated in cancer. Procurement enables medicinal chemistry teams to explore the impact of the 3-phenoxy substituent on kinase selectivity, cellular permeability, and metabolic stability, potentially leading to novel anticancer leads with differentiated profiles from existing agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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